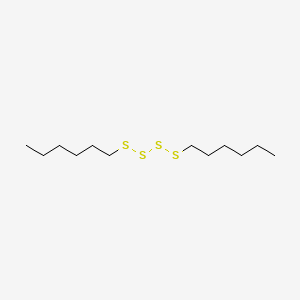
Tetrasulfide, dihexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasulfide, dihexyl is an organosulfur compound characterized by the presence of four sulfur atoms in its molecular structure. This compound is part of the polysulfide family, which is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfide, dihexyl typically involves the reaction of hexyl halides with sodium tetrasulfide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction can be represented as follows:
2C6H13X+Na2S4→C6H13SSSSC6H13+2NaX
where ( \text{X} ) represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing phase transfer catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetrasulfide, dihexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted polysulfides depending on the nucleophile used.
Scientific Research Applications
Tetrasulfide, dihexyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: this compound is used as an additive in lubricants and as a vulcanizing agent in the rubber industry.
Mechanism of Action
The mechanism of action of tetrasulfide, dihexyl involves the interaction of its sulfur atoms with various molecular targets. The compound can undergo homolytic cleavage to form perthiyl radicals, which are highly reactive and can participate in radical-trapping antioxidant (RTA) activities. These radicals can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Disulfides: Compounds with two sulfur atoms, such as dimethyl disulfide.
Trisulfides: Compounds with three sulfur atoms, such as dimethyl trisulfide.
Polysulfides: Compounds with more than four sulfur atoms, such as hexasulfide.
Uniqueness of Tetrasulfide, Dihexyl: this compound is unique due to its specific sulfur-sulfur bond configuration, which imparts distinct chemical reactivity and stability. Its ability to form perthiyl radicals makes it a superior antioxidant compared to disulfides and trisulfides. Additionally, its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Properties
CAS No. |
70715-07-0 |
|---|---|
Molecular Formula |
C12H26S4 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
1-(hexyltetrasulfanyl)hexane |
InChI |
InChI=1S/C12H26S4/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
LJAMCFROHQBCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSSSCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















